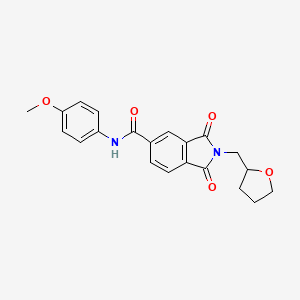
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol, also known as PZL, is a chemical compound that has been extensively studied for its potential use in scientific research. PZL is a pyrazolidinol derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用机制
The exact mechanism of action of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its effects on learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to have a variety of biochemical and physiological effects, including the ability to enhance learning and memory, reduce anxiety, and improve mood. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its effects on learning and memory.
实验室实验的优点和局限性
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has a number of advantages for use in lab experiments, including its ability to enhance learning and memory, reduce anxiety, and improve mood. It has also been shown to have a wide range of effects on the central nervous system, making it a versatile tool for researchers in a variety of fields. However, there are also some limitations to the use of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are a number of potential future directions for research on 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol, including further studies of its mechanism of action, its effects on different neurotransmitter systems, and its potential use in the treatment of a variety of neurological disorders. Additionally, researchers may explore the use of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in combination with other drugs or therapies, or investigate its potential as a neuroprotective agent. Overall, the study of 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has the potential to yield valuable insights into the functioning of the brain and the development of new treatments for neurological disorders.
合成方法
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol can be synthesized through a variety of methods, including the reaction of benzoyl chloride with isopropylamine and methylhydrazine, or through the reaction of benzoylhydrazine with isopropylmagnesium bromide and methyl iodide. These methods have been well-documented in the scientific literature and have been used to produce 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol in large quantities for research purposes.
科学研究应用
2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of effects on the central nervous system, including the ability to enhance learning and memory, reduce anxiety, and improve mood. 2-benzoyl-1-isopropyl-5-methyl-3-pyrazolidinol has also been studied for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)15-11(3)9-13(17)16(15)14(18)12-7-5-4-6-8-12/h4-8,10-11,13,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNLKFLESZIFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C(C)C)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Hydroxy-3-methyl-2-(propan-2-yl)pyrazolidin-1-yl](phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5205986.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5205992.png)
![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5206018.png)
![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B5206023.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)